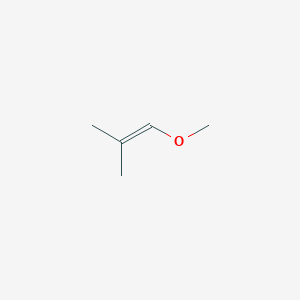

1-Propene, 1-methoxy-2-methyl-

Descripción general

Descripción

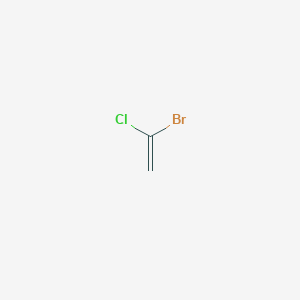

“1-Propene, 1-methoxy-2-methyl-” is a chemical compound with the molecular formula C5H10O . It is also known by other names such as Ether, methyl 2-methylallyl; β-Methylallyl methyl ether; Methallyl methyl ether; Methyl 2-methylallyl ether; 3-Methoxy-2-methyl-1-propene; 1-Methoxy-2-methyl-2-propene .

Synthesis Analysis

This compound is used in the synthesis of chiral β-lactams by reacting with (S)-alkylidene (1-arylethyl)amines in the presence of titanium tetrachloride . It acts as a catalyst or initiator in the group-transfer polymerization .Molecular Structure Analysis

The molecular structure of “1-Propene, 1-methoxy-2-methyl-” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is IFUHHVOEHBXDPB-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

1-Propene, 1-methoxy-2-methyl- has been utilized as a neutral π-nucleophile, significantly contributing to the catalysis of cyanation processes in organic synthesis. This approach has been shown to efficiently catalyze the cyanation of various aldehydes and ketones, offering a novel method for developing synthetically useful organocatalysis (Wang & Tian, 2007).

Chemistry of Sulfur and Oxygen Interaction

In a study exploring the electronic structure and prototropic rearrangement of 1-methoxy-2-propene, ab initio calculations revealed insightful information about the rearrangement toward 1-substituted 1-propenes and the acidity changes caused by various substituents (Kobychev et al., 2002).

Synthesis of Propylene Glycol Methyl Ether

Tetramethylguanidine-based ionic liquids have been employed as effective catalysts for synthesizing propylene glycol methyl ether from methanol and propylene oxide, with 1-methoxy-2-propanol being produced in high yield under mild conditions (Liang et al., 2010).

Synthesis of α,β-Unsaturated Aldehydes

1-Propene, 1-methoxy-2-methyl- has been utilized in the synthesis of α,β-unsaturated aldehydes through lithiation and subsequent reactions with alkyl halides. This process illustrates the chemical's potential in facilitating complex organic reactions (Wada et al., 1977).

Polymer Science Applications

In polymer science, 1-Propene, 1-methoxy-2-methyl- has played a role in group-transfer polymerization processes. It was used as an initiator in statistical copolymerization, showcasing its versatility in polymer chemistry (Zou et al., 1996).

Safety And Hazards

Propiedades

IUPAC Name |

1-methoxy-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)4-6-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHSZBNXXGKYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338788 | |

| Record name | 1-Propene, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propene, 1-methoxy-2-methyl- | |

CAS RN |

17574-84-4 | |

| Record name | 1-Propene, 1-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)